4-Bromo-5-ethyl-2-fluorophenol
Description
Significance of Halogenation in Aromatic Systems
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into an aromatic ring, is a fundamental process in organic chemistry. numberanalytics.comnumberanalytics.com This process alters the electronic and steric properties of the parent aromatic compound, thereby influencing its reactivity and potential applications. numberanalytics.com The introduction of a halogen can modify the electron density of the aromatic ring, affecting its susceptibility to further chemical reactions. numberanalytics.com Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comnumberanalytics.com
The reactivity in halogenation varies among the halogens, with fluorine being the most reactive and iodine the least. numberanalytics.com Due to the high reactivity of fluorine, its direct introduction into an aromatic ring can be explosive and often requires specialized reagents. libretexts.org Conversely, the lower reactivity of iodine may necessitate the use of an oxidizing agent to facilitate the reaction. libretexts.org Bromination and chlorination are common and well-established methods for functionalizing aromatic rings. libretexts.org
Contextualizing 4-Bromo-5-ethyl-2-fluorophenol within Substituted Phenol (B47542) Chemistry
Substituted phenols are organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a phenol molecule are replaced by other functional groups. iitk.ac.inwisdomlib.org The nature and position of these substituents have a profound impact on the physical and chemical properties of the phenol, including its acidity. libretexts.org Electron-withdrawing groups, especially at the ortho and para positions relative to the hydroxyl group, can significantly enhance the acidity of the phenol. libretexts.org
This compound is a specific example of a polysubstituted phenol. It features a bromine atom at the 4-position, an ethyl group at the 5-position, and a fluorine atom at the 2-position of the phenol ring. The presence and arrangement of these different substituents—a bulky halogen (bromine), a small and highly electronegative halogen (fluorine), and an alkyl group (ethyl)—create a unique chemical entity with distinct properties. This compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for various research and industrial applications. The interplay of the electronic effects of the halogens and the steric influence of the ethyl group makes this compound an interesting subject for chemical investigation.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCZZAYJRAENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Ethyl 2 Fluorophenol
Direct Bromination of 5-Ethyl-2-fluorophenol (B1592259) Precursors
The synthesis of 4-Bromo-5-ethyl-2-fluorophenol is most commonly achieved through the electrophilic halogenation of 5-ethyl-2-fluorophenol. In this reaction, the hydroxyl and fluorine groups on the aromatic ring direct the incoming electrophile (bromine). The hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The ethyl group is a weak activating ortho-, para-director. The combination of these substituents directs the bromine atom to the C4 position, which is para to the powerful hydroxyl directing group.
Optimizing reaction conditions is critical for maximizing the yield of the desired 4-bromo isomer and minimizing the formation of by-products, such as other positional isomers or di-brominated products. mdpi.com
While some brominations of highly activated phenols can proceed without a catalyst, the use of a catalyst is common to enhance reaction rate and selectivity. For related phenol (B47542) brominations, various catalytic systems are employed. Lewis acids such as ferric chloride (FeCl₃) are known to polarize the bromine molecule, making it a more effective electrophile. In the synthesis of analogous compounds like 4-bromo-2-chlorophenols, catalysts such as triethylamine (B128534) hydrochloride have been used to significantly improve the yield and regioselectivity, preventing the formation of undesired isomers. google.com Another approach for substituted phenols involves using p-toluenesulfonic acid (pTsOH) in conjunction with N-bromosuccinimide (NBS) to direct the bromination to the ortho-position relative to the hydroxyl group. mdpi.com
| Catalyst System | Substrate Example | Effect/Observation | Reference |
|---|---|---|---|
| FeCl₃ | 2-Fluorophenol (B130384) | Standard Lewis acid catalyst for electrophilic bromination. | |
| p-Toluenesulfonic acid (pTsOH) | para-Substituted Phenols | Used with NBS to promote selective ortho-bromination. | mdpi.com |
| Triethylamine hydrochloride | 2,5-Dichlorophenol | Increases yield and regioselectivity for the 4-bromo product. | google.com |
| Zinc Bromide-Aluminate Layered Double Hydroxides (ZnAl-BrO₃⁻-LDHs) | 4-Methylphenol | Used for regioselective bromination. | chemicalbook.com |
| Solvent | Observation | Reference |
|---|---|---|
| Acetic Acid | Commonly used, may improve regioselectivity but can reduce yield. | |
| Methylene (B1212753) Chloride | Effective for bromination of 2-fluorophenol, leading to high yield. | chemicalbook.com |
| Acetonitrile | Used in NBS bromination of phenolic compounds. | mdpi.com |
| Ethyl Acetate / Isopropyl Acetate | Provides high yield and high para-selectivity for phenol bromination. | google.com |
Temperature control is a crucial parameter for preventing side reactions, particularly over-bromination which leads to di- or tri-brominated products. Reactions are typically conducted at reduced temperatures, often in a range of 0–25°C. For the synthesis of 4-bromo-2-fluorophenol (B1271925), the reaction was maintained at ice bath temperatures (around 0-3°C) for several hours before being allowed to warm to room temperature. chemicalbook.com Running the reaction at temperatures above 0°C can increase the formation of dibrominated byproducts by as much as 15-20%. Reaction times vary but are generally monitored by techniques like Thin Layer Chromatography (TLC) and typically last for a few hours. chemicalbook.comguidechem.com
| Substrate | Temperature | Time | Reference |
|---|---|---|---|
| 2-Fluorophenol | ~3°C, then room temp | 2 hours at 3°C, 1 hour at RT | chemicalbook.com |
| Phenol | 0-5°C | 1.5-2 hours | google.com |
| 2-Fluorophenol | -10°C | Not specified | |
| 2,5-Dichlorophenol | 5-8°C, then up to 15°C | 3 hours | google.com |
Considerations for Yield and Purity in the Synthesis of this compound
Achieving high yield and purity in the synthesis of this compound hinges on carefully controlling the reaction parameters to favor mono-bromination at the C4 position. The primary challenge is to prevent the formation of the isomeric 6-bromo product and the 4,6-dibromo-5-ethyl-2-fluorophenol byproduct.
Key factors influencing yield and purity include:
Stoichiometry: Using a slight excess or precisely one equivalent of the brominating agent (e.g., molecular bromine or NBS) is crucial to minimize over-bromination. mdpi.com
Temperature: Low reaction temperatures are essential for selectivity. chemicalbook.com
Catalyst Choice: The use of regioselective catalysts can significantly enhance the purity of the final product by directing bromination to the desired position. google.com
Purification: Following the reaction, a workup procedure is necessary. This typically involves quenching excess bromine with a reducing agent like sodium bisulfite, followed by extraction. chemicalbook.comgoogle.com Final purification is often achieved through methods like distillation or column chromatography to separate the desired product from any remaining starting material or byproducts. chemicalbook.comgoogle.comguidechem.com
For the closely related synthesis of 4-bromo-2-fluorophenol, a high yield of 90% has been reported, setting a benchmark for what could be expected for the synthesis of the title compound under optimized conditions. chemicalbook.com
Exploration of Alternative Synthetic Pathways for this compound
While direct bromination of 5-ethyl-2-fluorophenol is the most straightforward route, alternative synthetic strategies could be employed. These pathways might involve multiple steps but could offer advantages in terms of controlling regiochemistry.
Alkylation of a Brominated Precursor: An alternative could begin with the commercially available 4-bromo-2-fluorophenol. The ethyl group could then be introduced onto this precursor. One potential method is a Friedel-Crafts alkylation, although this can sometimes lead to a mixture of products.
Multi-step Synthesis from a Nitro-analogue: A synthetic route could start with a nitrated precursor, such as 2-fluoro-5-ethylnitrobenzene. This compound could be brominated, followed by the reduction of the nitro group to an amine, as seen in the synthesis of 4-Amino-5-bromo-2-fluorophenol. The resulting amino group could then be removed via a diazotization and deamination sequence to yield the target phenol.
Modern Catalytic Methods: Advanced methods such as Palladium (Pd)-catalyzed C-H activation offer a modern approach to directed halogenation. This technique could potentially be applied to 5-ethyl-2-fluorophenol to achieve highly regioselective bromination.
Use of Alternative Brominating Agents: Instead of molecular bromine, N-bromosuccinimide (NBS) is a common alternative that is easier and safer to handle. mdpi.com NBS is often used with a catalyst, such as pTsOH or a Lewis acid, to achieve selective bromination of phenols. mdpi.com
Derivatization Strategies from Related Halogenated Phenols
The synthesis of complex molecules like this compound often leverages derivatization strategies starting from simpler, related halogenated phenols. These strategies involve the modification of existing molecules to introduce new functional groups or alter the molecular structure.
One common approach is the electrophilic halogenation of phenol derivatives . For instance, the bromination of 5-ethyl-2-fluorophenol can be achieved using bromine in a suitable solvent like acetic acid, with reaction temperatures controlled between 0-25°C to manage the reaction rate and yield. Similarly, the synthesis of the related compound 4-bromo-2-fluorophenol can be accomplished by reacting 2-fluorophenol with bromine in methylene chloride at low temperatures. chemicalbook.com
Derivatization can also be used to introduce a variety of functional groups onto a phenol ring through a halogenated intermediate. rhhz.net For example, a bromine atom on the phenol ring can be substituted by other groups through nucleophilic substitution reactions.
Another important derivatization technique is the introduction of fluorine atoms into phenolic compounds. This is often challenging but crucial as the inclusion of fluorine can significantly alter a compound's properties, such as its stability and biological activity. guidechem.com Methods for the selective fluorination of phenols are therefore highly valuable. guidechem.com
The table below summarizes some derivatization strategies for related halogenated phenols.
Table 1: Derivatization Strategies for Halogenated Phenols
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 5-ethyl-2-fluorophenol | Bromine, Acetic Acid | This compound | Electrophilic Bromination |
| 2-Fluorophenol | Bromine, Methylene Chloride | 4-Bromo-2-fluorophenol | Electrophilic Bromination |
| p-Bromophenol | Selectfluor, Eosin Y, Blue Light | 4-Bromo-2-fluorophenol | Photoredox-catalyzed Fluorination |
Multi-step Synthesis Design and Implementation
The creation of this compound often necessitates a multi-step synthesis approach, where a series of reactions are performed in sequence to build the target molecule. The design of such a synthesis requires careful consideration of the order of reactions and the use of protecting groups to ensure the desired outcome.
A plausible multi-step synthesis for this compound could involve the following general steps:
Introduction of the ethyl group: This could be achieved through a Friedel-Crafts alkylation of a suitable phenol precursor.
Introduction of the fluorine atom: This might involve methods like electrophilic aromatic substitution or directed ortho-metalation.
Introduction of the bromine atom: This is typically accomplished through electrophilic bromination.
The specific sequence of these steps is critical. For example, the synthesis of the related 4-bromo-2-fluorophenol has been achieved through a multi-step process starting from 2-(4-bromophenoxy)pyridine. guidechem.com This process involves fluorination followed by cleavage of the pyridine (B92270) group to yield the final product. guidechem.com
Research into the synthesis of similar compounds, such as 3-bromo-6-chloro-2-fluorophenol, highlights a sulfonation-chlorination-hydrolysis route to achieve high selectivity and yield. This suggests that a similar strategy could potentially be adapted for the synthesis of this compound.
The table below outlines a potential multi-step synthesis for a related halogenated phenol.
Table 2: Illustrative Multi-step Synthesis of 4-Bromo-2-fluorophenol
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-(4-bromophenoxy)pyridine | N-Fluorobisphenylsulfonamide, Palladium catalyst | 2-(2-fluoro-4-bromophenoxy)pyridine |
| 2 | 2-(2-fluoro-4-bromophenoxy)pyridine | Methyl triflate, Sodium ethoxide | 4-Bromo-2-fluorophenol |
Green Chemistry Principles in the Synthesis of Halogenated Phenols
The synthesis of halogenated phenols, including this compound, traditionally involves methods that can generate hazardous byproducts and use harsh reagents. globalscientificjournal.com In response, the principles of green chemistry are increasingly being applied to develop more environmentally friendly and sustainable synthetic routes. paperpublications.orgessentialchemicalindustry.orgroyalsocietypublishing.org
Key green chemistry principles relevant to halogenated phenol synthesis include:
Prevention of waste: Designing syntheses that minimize the formation of waste products is a primary goal. paperpublications.orgacs.org
Atom economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of less hazardous chemical syntheses: This involves using and generating substances that have little or no toxicity to human health and the environment. paperpublications.orgessentialchemicalindustry.org
Use of catalysts: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled. acs.org
Recent research has explored several greener approaches for the halogenation of phenols:
Mechanochemical methods: A simple and facile mechanochemical route for the catalyst-free halogenation of phenols using N-halosuccinimides and PEG-400 as a grinding auxiliary has been developed. beilstein-journals.org This method offers advantages such as short reaction times, mild conditions, and the absence of a metal catalyst. beilstein-journals.org
Electrochemical halogenation: This method offers an eco-friendly alternative by reducing the need for excess reagents and allowing for precise control of reaction conditions. globalscientificjournal.com The use of a chromium catalyst has shown promise in enhancing the efficiency of this process. globalscientificjournal.com
Green halogenating agents: The use of hydrogen peroxide in combination with ammonium (B1175870) halides in acetic acid provides a greener way to generate the halogenating species "in situ". cdnsciencepub.com
Use of solid catalysts: Zeolites and other solid catalysts have been investigated to improve the regioselectivity of phenol chlorination, potentially reducing the formation of unwanted isomers. mdpi.com
The table below highlights some green chemistry approaches for the synthesis of halogenated phenols.
Table 3: Green Chemistry Approaches in Halogenated Phenol Synthesis
| Green Approach | Key Features | Example Application |
|---|---|---|
| Mechanochemistry | Catalyst-free, short reaction times, mild conditions | Halogenation of phenols with N-halosuccinimides |
| Electrochemistry | Reduced reagent use, precise control | Electrochemical halogenation of phenol with a chromium catalyst |
| In situ reagent generation | Use of H₂O₂ and ammonium halides | Green halogenation of heterocycles and phenols |
| Solid catalysts | Improved selectivity, catalyst recyclability | para-Selective chlorination of phenols over zeolites |
Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Ethyl 2 Fluorophenol
Electrophilic Aromatic Substitution Reactions of 4-Bromo-5-ethyl-2-fluorophenol
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of its four distinct substituents. The benzene ring has two available positions for substitution: C3 and C6.
Regioselectivity and Directing Effects of Halogen and Alkyl Substituents.pressbooks.publibretexts.org
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of the existing substituents. Each group directs incoming electrophiles to specific positions, and their combined influence determines the final product distribution.
Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho and para positions (C2, C6, and C4). pressbooks.publkouniv.ac.in Since the C2 and C4 positions are already substituted, its primary influence is to strongly activate the C6 position.
Ethyl (-CH₂CH₃) Group: Alkyl groups are weak activating groups that also direct ortho and para. libretexts.orglkouniv.ac.in The ethyl group at C5 directs toward the C4 and C6 positions, thus reinforcing the activation of the C6 position.
Fluorine (-F) and Bromine (-Br) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. pressbooks.publibretexts.org However, they are ortho-, para-directors because they can donate lone-pair electron density through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho or para attack more effectively than meta attack. lumenlearning.comlibretexts.org The fluorine at C2 directs to C3 (ortho) and C5 (para), while the bromine at C4 directs to C3 and C5 (ortho).
Considering the two open positions, C3 and C6, the directing effects can be summarized as follows:
Attack at C6: This position is ortho to the strongly activating hydroxyl group and ortho to the weakly activating ethyl group. This confluence of activating effects makes C6 highly susceptible to electrophilic attack.
Attack at C3: This position is ortho to the deactivating bromine atom and meta to the activating hydroxyl and ethyl groups.
Therefore, electrophilic substitution reactions such as nitration, sulfonation, and further halogenation are overwhelmingly expected to occur at the C6 position. The powerful activating and directing influence of the hydroxyl group, augmented by the ethyl group, overrides the deactivating nature of the halogens and their preference to direct at other positions.
| Substituent (Position) | Type | Directing Effect | Influence on Available Positions |
|---|---|---|---|
| -OH (C1) | Strongly Activating | Ortho, Para | Strongly favors substitution at C6 |
| -F (C2) | Weakly Deactivating | Ortho, Para | Slightly favors substitution at C3 (meta to -OH) |
| -Br (C4) | Weakly Deactivating | Ortho, Para | Slightly favors substitution at C3 |
| -CH₂CH₃ (C5) | Weakly Activating | Ortho, Para | Favors substitution at C6 |
Nucleophilic Substitution Reactions Involving Bromine and Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires specific conditions. The reactivity of this compound in such reactions is low due to the absence of strong electron-withdrawing groups ortho or para to the halogen atoms. libretexts.org
Influence of Vicinal Halogenation on Reactivity.worktribe.com
While the term vicinal strictly refers to substituents on adjacent carbon atoms, the presence of two different halogens on the same aromatic ring creates a distinct electronic environment that influences reactivity. The fluorine atom at C2 and the bromine atom at C4 both exert a strong electron-withdrawing inductive effect. This effect cumulatively reduces the electron density of the aromatic ring, making it more electrophilic but also deactivating it towards electrophilic attack.
For nucleophilic substitution, this electron withdrawal slightly increases the electrophilicity of the carbon atoms attached to the halogens. However, this effect is not potent enough to enable facile SNAr reactions in the absence of nitro-group activation. libretexts.org The primary influence remains the relative leaving group ability, where bromide is favored over fluoride. Therefore, any potential nucleophilic substitution would preferentially occur at C4.
Reactions of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is a key functional handle, allowing for a variety of transformations, most notably etherification and esterification. These reactions convert the acidic phenol (B47542) into more stable ether or ester derivatives.
Etherification and Esterification Reactions.lumenlearning.com
Etherification: The synthesis of ethers from this compound can be readily achieved via the Williamson ether synthesis. This method involves two steps:
Deprotonation of the acidic phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion.
Nucleophilic attack of the phenoxide ion on an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to form the ether linkage.
Esterification: Phenols can be converted into esters by reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and neutralizes the HCl byproduct formed when using an acyl chloride. For example, reacting this compound with acetyl chloride would yield 4-bromo-5-ethyl-2-fluorophenyl acetate.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl aryl ether |
| Esterification | Acyl Chloride (RCOCl) / Base | Aryl ester |
| Esterification | Acid Anhydride (B1165640) ((RCO)₂O) / Acid or Base Catalyst | Aryl ester |
Oxidative Transformations to Quinone Derivatives
The phenolic hydroxyl group is a key functional group that dictates much of the reactivity of this compound. One of the characteristic reactions of phenols is their oxidation to quinones. This transformation involves the conversion of the hydroxyl group and a hydrogen atom from the para position into carbonyl groups, resulting in a conjugated cyclic dione (B5365651) structure. For this compound, oxidation would yield the corresponding 4-bromo-5-ethyl-2-fluoro-1,2-benzoquinone or, following potential rearrangement or bromine displacement, a 1,4-benzoquinone (B44022) derivative.
The specific outcome of the oxidation can be influenced by the choice of oxidant and the reaction conditions.
Strong Oxidizing Agents : Traditional strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing phenols. However, these reagents are often aggressive and can lead to side reactions, including the oxidation of the ethyl side chain.
Selective Oxidation : More selective methods are often preferred to target the phenolic ring specifically. For instance, H₂O₂-mediated oxidation, sometimes catalyzed by metalloenzymes or microperoxidases, has been shown to convert 4-halophenols into benzoquinones. mdpi.com Artificial enzymes have demonstrated the ability to catalyze halophenol oxidation with substrate-dependent chemoselectivity, which could potentially be applied to this compound for a controlled transformation. mdpi.com
| Oxidizing Agent | Potential Product Type | Reference |
| Potassium Permanganate (KMnO₄) | Quinone or Side-Chain Oxidation | |
| Chromium Trioxide (CrO₃) | Quinone or Side-Chain Oxidation | |
| Hydrogen Peroxide (H₂O₂) / Catalyst | Benzoquinone | mdpi.com |
| Artificial Metalloenzymes | Benzoquinone or Oligomers | mdpi.com |
Reactivity of the Ethyl Side Chain at the Benzylic Position
The carbon atom of the ethyl group that is directly attached to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are significantly weaker than typical alkyl C-H bonds (approximately 90 kcal/mol for a benzylic C-H vs. 96-100 kcal/mol for secondary or primary C-H bonds). masterorganicchemistry.comlibretexts.org This reduced bond dissociation energy is due to the resonance stabilization of the resulting benzylic radical or cation intermediate by the adjacent aromatic ring. libretexts.org This inherent weakness makes the benzylic position a prime site for specific chemical reactions, most notably oxidation and free-radical halogenation. masterorganicchemistry.comrsc.org
A critical requirement for many of these reactions is the presence of at least one benzylic hydrogen atom, a condition that the ethyl group in this compound satisfies. libretexts.org A powerful transformation involving this position is the complete oxidation of the alkyl side chain to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or a mixture of chromium trioxide and sulfuric acid (H₂CrO₄, Jones reagent). masterorganicchemistry.comlibretexts.org This reaction proceeds regardless of the length of the alkyl chain, cleaving the bond between the benzylic carbon and the rest of the chain, to yield 4-bromo-2-fluoro-5-carboxy-phenol (after acidification workup). libretexts.org
Functionalization Reactions (e.g., Free Radical Bromination)
The selective functionalization of the benzylic position without oxidizing the entire side chain can be achieved through free-radical reactions. libretexts.org
Free Radical Bromination : Benzylic bromination is a classic example of this type of functionalization. masterorganicchemistry.com The reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide (ROOR), in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.comlibretexts.org The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine source (either Br₂ present in low concentration or NBS itself) to form the benzylic bromide. For this compound, this reaction would produce 4-bromo-5-(1-bromoethyl)-2-fluorophenol.
More environmentally friendly approaches to benzylic bromination have also been developed. One such method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system or NBS in an aqueous medium, often activated by visible light, to functionalize the benzylic position. researchgate.net These methods offer the advantages of milder reaction conditions and reduced environmental impact. researchgate.net
| Reaction | Reagents | Product Functional Group | Reference |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄, Heat | Carboxylic Acid (-COOH) | masterorganicchemistry.comlibretexts.org |
| Benzylic Bromination | NBS, Light (hν) or Peroxide | Benzylic Bromide (-CH(Br)CH₃) | masterorganicchemistry.comlibretexts.org |
| "Green" Bromination | H₂O₂-HBr or NBS, Water, Light | Benzylic Bromide (-CH(Br)CH₃) | researchgate.net |
Advanced Derivatization Strategies for this compound
The multiple functional groups on this compound make it a versatile building block for the synthesis of more complex molecules. Advanced derivatization strategies can target the halogen substituents, the phenolic hydroxyl group, or introduce new functionalities onto the aromatic ring.
Modifications of Halogen Substituents for Further Functionalization
The carbon-halogen bonds on the aromatic ring are valuable handles for synthetic transformations, particularly the carbon-bromine bond.
Cross-Coupling Reactions : The bromine atom at the C4 position is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling : Reaction with a boronic acid or ester (R-B(OR)₂) to introduce a new alkyl, alkenyl, or aryl group.
Buchwald-Hartwig Amination : Reaction with an amine (R₂NH) to form a new C-N bond, yielding an aniline (B41778) derivative.
Sonogashira Coupling : Reaction with a terminal alkyne (R-C≡CH) to introduce an alkynyl group.
Halogen Dance Reaction : Under strongly basic conditions, such as with lithium diisopropylamide (LDA), aryl halides can undergo a "halogen dance," where the halogen atom migrates to a different, often thermodynamically more stable, position on the ring. researchgate.net This can provide access to isomers that are difficult to synthesize through other means. researchgate.net
Fluorine Reactivity : The fluorine atom is generally much less reactive towards nucleophilic substitution than bromine. However, its high electronegativity significantly influences the electronic properties of the ring and can be a site for specific metal-catalyzed insertions or be retained as a metabolically stable bioisostere for hydrogen in medicinal chemistry applications.
Introduction of Diverse Functional Groups
Beyond modifying the existing substituents, new functional groups can be introduced onto the this compound scaffold through several strategies.
Derivatization of the Phenolic Hydroxyl Group : The acidic proton of the hydroxyl group can be easily removed by a base, and the resulting phenoxide is a potent nucleophile. This allows for a variety of functionalization reactions:
Williamson Ether Synthesis : Reaction with an alkyl halide (e.g., methyl iodide) to form an ether (methoxy group).
Esterification : Reaction with an acid chloride or anhydride (e.g., acetyl chloride) to form an ester.
Derivatization for Analysis : Specific reagents can be used to derivatize the phenol for enhanced detection in analytical techniques like mass spectrometry. mdpi.com For instance, O-methylation with reagents like trimethylsilyldiazomethane (B103560) (TMS-DM) can improve volatility for gas chromatography. nih.gov
Electrophilic Aromatic Substitution : While the aromatic ring is somewhat deactivated by the two halogen atoms, the powerful activating and ortho-, para-directing effect of the hydroxyl group can still direct further electrophilic substitution. The position of a new substituent would be determined by the combined directing effects of all four existing groups, likely favoring the position ortho to the hydroxyl group (C6). Potential reactions include nitration, sulfonation, and Friedel-Crafts acylation, although conditions would need to be carefully controlled to avoid side reactions.
Advanced Spectroscopic Characterization of 4 Bromo 5 Ethyl 2 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Bromo-5-ethyl-2-fluorophenol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.
The ¹H NMR spectrum is expected to provide distinct signals for each unique proton in the molecule. The aromatic region will feature two signals corresponding to H-3 and H-6. The signal for H-3 is anticipated to appear as a doublet of doublets due to coupling with both the adjacent fluorine atom (³JH3-F) and the meta-positioned H-6 proton (⁴JH3-H6). The H-6 proton signal is also expected to be a doublet of doublets, arising from coupling to the ortho-fluorine atom (³JH6-F) and the meta H-3 proton (⁴JH3-H6).
The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from their mutual coupling (³JHH). The phenolic hydroxyl (-OH) proton will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.10 - 7.25 | dd | ³JH3-F ≈ 8-10 Hz, ⁴JH3-H6 ≈ 2-3 Hz |
| H-6 | 6.95 - 7.10 | dd | ³JH6-F ≈ 9-12 Hz, ⁴JH3-H6 ≈ 2-3 Hz |
| -CH₂- | 2.60 - 2.75 | q | ³JHH ≈ 7.6 Hz |
| -CH₃ | 1.15 - 1.30 | t | ³JHH ≈ 7.6 Hz |
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the six aromatic and two aliphatic carbons. The chemical shifts are significantly influenced by the electronic effects of the substituents. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F) and will be shifted downfield. The other aromatic carbons will also show smaller two-, three-, or four-bond couplings to fluorine. The C-1 (bearing the hydroxyl group), C-4 (bearing the bromine atom), and C-2 (bearing the fluorine atom) are expected at the lowest fields in the aromatic region due to direct attachment to electronegative atoms. The signals for the ethyl group's methylene and methyl carbons will appear in the upfield aliphatic region.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C-1 | 148 - 152 (d) | ²JC1-F ≈ 12-15 Hz |
| C-2 | 152 - 156 (d) | ¹JC2-F ≈ 240-250 Hz |
| C-3 | 115 - 120 (d) | ²JC3-F ≈ 20-25 Hz |
| C-4 | 108 - 112 (d) | ⁴JC4-F ≈ 1-3 Hz |
| C-5 | 135 - 140 (d) | ³JC5-F ≈ 5-8 Hz |
| C-6 | 125 - 130 (d) | ³JC6-F ≈ 3-5 Hz |
| -CH₂- | 22 - 26 | - |
¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine in a molecule. researchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom ortho to a hydroxyl group typically falls within the range of -110 to -140 ppm. This signal would appear as a doublet of doublets due to coupling with the ortho proton (H-3) and the other ortho proton (H-6). The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent method for verifying the substitution pattern on the aromatic ring. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between coupled protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and a weaker correlation would be seen between the meta-coupled aromatic protons H-3 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign each proton signal to its corresponding carbon signal in the ¹³C spectrum (e.g., linking the H-3 signal to the C-3 signal).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations from the methylene (-CH₂) protons to aromatic carbons C-4, C-5, and C-6 would confirm the position of the ethyl group relative to the bromine atom.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in FT-IR) or scattering peaks (in Raman) to the vibrations of its functional groups. researchgate.net
O-H Stretch: A strong, broad absorption band is expected in the FT-IR spectrum between 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding. This mode is typically weak in the Raman spectrum.
C-H Stretches: Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹, typically between 2850-2970 cm⁻¹.
C=C Aromatic Ring Stretches: Several bands between 1450-1620 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring. These are often strong in both FT-IR and Raman spectra.
C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically around 1200-1260 cm⁻¹.
C-F and C-Br Stretches: The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum in the 1100-1250 cm⁻¹ range. The C-Br stretch is found at lower frequencies, typically between 500-700 cm⁻¹, a region more easily observed with Raman spectroscopy or far-IR capabilities.
Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H stretch | 2850 - 2970 | Medium-Strong | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1620 | Medium-Strong | Strong |
| Phenolic C-O stretch | 1200 - 1260 | Strong | Medium-Weak |
| C-F stretch | 1100 - 1250 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophore Analysis
The electronic absorption properties of this compound are determined by the phenolic chromophore, which is influenced by its substituents. The phenol (B47542) ring itself constitutes the primary chromophore, a system that absorbs ultraviolet light. The electronic transitions are primarily π → π* transitions within the benzene (B151609) ring. The hydroxyl (-OH), fluorine (-F), bromine (-Br), and ethyl (-C2H5) groups attached to the aromatic ring act as auxochromes, modifying the absorption characteristics of the parent phenol chromophore.
The hydroxyl group, a potent activating group, along with the halogens, influences the energy of the electronic transitions. Generally, such substitutions lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The specific positions of these substituents dictate the extent of this shift and the intensity of the absorption bands. cdnsciencepub.com The fluorine atom at the 2-position and the bromine atom at the 4-position, both being electron-withdrawing through induction but electron-donating through resonance, create a complex electronic environment. The ethyl group at the 5-position has a minor hyperconjugative and inductive effect.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C8H8BrFO, the expected exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).
The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.comuomustansiriyah.edu.iq This results in a characteristic isotopic pattern for the molecular ion peak (M+), which will appear as two peaks (M and M+2) of nearly equal intensity, separated by two mass units. savemyexams.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.
HRMS can confirm the elemental formula by providing a measured mass that is very close to the theoretical calculated mass, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish the compound from other molecules that may have the same nominal mass.
Table 1: Theoretical Isotopic Masses for this compound
| Isotope Formula | Exact Mass (Da) |
|---|---|
| C₈H₈⁷⁹BrFO | 217.9769 |
Note: This table presents the theoretical exact masses for the two major isotopic compositions of the molecule.
Elucidation of Fragmentation Pathways
In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information for structural elucidation. uomustansiriyah.edu.iq
Key fragmentation pathways for halogenated phenols often involve:
Loss of the bromine atom: A significant fragmentation pathway would be the cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺. This is often a prominent peak in the spectrum. nih.gov
Loss of the ethyl group: Cleavage of the bond between the aromatic ring and the ethyl group can occur, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.
Loss of CO: Phenolic compounds can undergo a characteristic loss of a carbon monoxide molecule, resulting in an [M-CO]⁺ fragment. libretexts.org
Cleavage related to the fluorine atom: While the C-F bond is strong, fragmentation involving the fluorine atom can also occur.
The relative abundances of these and other fragment ions are influenced by the stability of the resulting ions and neutral species. The substitution pattern on the aromatic ring plays a crucial role in directing these fragmentation pathways. nih.gov
Single-Crystal X-ray Diffraction Studies
Determination of Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. rsc.org
For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the benzene ring and the orientation of the substituents relative to it. Key parameters that would be determined include:
The C-Br, C-F, C-O, and C-C bond lengths. Computational models suggest approximate bond lengths of 1.90 Å for C-Br, 1.35 Å for C-F, and 1.36 Å for the phenolic C-O bond.
The bond angles within the aromatic ring and between the ring and its substituents. These are expected to be around 120° but may show slight distortions due to steric hindrance and electronic effects from the substituents.
The conformation of the ethyl group relative to the plane of the aromatic ring.
Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. These interactions are crucial in determining the crystal packing arrangement. acs.orgmdpi.com
The solid-state conformation can be influenced by these intermolecular forces, which may lead to a different preferred arrangement compared to the molecule in solution or in the gas phase. mdpi.com For instance, the orientation of the hydroxyl group is often involved in hydrogen bonding networks, which significantly impacts the crystal packing. acs.orgiucr.org
Table 2: Predicted and Representative Crystallographic Parameters for Substituted Phenols
| Parameter | Description | Expected/Typical Value |
|---|---|---|
| C-Br Bond Length | Distance between the aromatic carbon and the bromine atom. | ~1.90 Å |
| C-F Bond Length | Distance between the aromatic carbon and the fluorine atom. | ~1.35 Å |
| C-O Bond Length | Distance between the aromatic carbon and the hydroxyl oxygen. | ~1.36 Å |
| C-C-C Bond Angle | Angle within the benzene ring. | ~120° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The solid-state architecture and macroscopic properties of this compound are governed by a network of intermolecular interactions. Spectroscopic analyses and crystallographic studies of analogous compounds provide a robust framework for understanding the hydrogen bonds, halogen bonds, and π-stacking interactions that define the supramolecular assembly of this molecule. While specific experimental crystal structure data for this compound is not publicly available, a detailed analysis can be constructed based on established principles observed in closely related chemical systems.
Hydrogen Bonding
The primary and strongest intermolecular interaction expected in the structure of this compound is hydrogen bonding, mediated by the phenolic hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the lone pairs on the oxygen atom).
Detailed Research Findings: In substituted phenols, the hydroxyl group readily forms intermolecular O-H···O hydrogen bonds, which typically manifest as a broad absorption band in the 3200–3600 cm⁻¹ region of the infrared (IR) spectrum. Studies on other ortho-halophenols indicate that while intramolecular hydrogen bonds can form, they are often weak, particularly with a fluorine substituent, thus favoring the formation of stronger intermolecular hydrogen bonds in the condensed phase. researchgate.net In the solid state, these O-H···O interactions are highly directional and are the principal force driving the assembly of molecules into chains or more complex synthons. For instance, in related dihalogenated phenols, O-H···O hydrogen bonds are the foundational interaction that dictates the primary molecular packing. nih.gov The presence of a single hydrogen bond donor and a single primary acceptor site in this compound suggests a high propensity for forming these well-defined hydrogen-bonded networks. chemscene.com
| Hydrogen Bond Parameters (Typical for Phenols) | |
| Donor | Phenolic O-H |
| Acceptor | Phenolic Oxygen |
| Spectroscopic Evidence | Broad IR stretch (3200-3600 cm⁻¹) |
| Typical O···O Distance | ~2.7 - 2.9 Å |
| Expected Geometry | Linear or near-linear (O-H···O angle > 160°) |
Halogen Bonding
A second significant directional interaction is the halogen bond, which involves the electrophilic region on the bromine atom. A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom opposite to the C-Br covalent bond, allowing it to act as an electron acceptor. acs.org
| Halogen Bond Parameters (Expected for C-Br Bonds) | |
| Donor | Bromine atom (via σ-hole) |
| Potential Acceptors | Phenolic Oxygen, Aromatic π-system |
| Geometric Criterion | Br···Y distance < Sum of van der Waals radii |
| Angular Preference | C-Br···Y angle ≈ 180° |
| Interaction Type | Type II (electrophile-nucleophile) |
π-Stacking
The planar aromatic ring of this compound provides a surface for π-stacking interactions. These non-covalent forces, arising from the overlap of π-orbitals, are crucial for the dense packing of aromatic molecules in crystals.
Detailed Research Findings: The nature of π-stacking is sensitive to the electronic properties of the substituents on the aromatic ring. The combination of an electron-donating ethyl group and electron-withdrawing bromo and fluoro groups creates a complex electronic landscape on the ring. This typically prevents a direct face-to-face stacking arrangement due to electrostatic repulsion. Instead, offset-parallel or T-shaped arrangements are more common in substituted aromatic systems. encyclopedia.pub In related Schiff-base derivatives containing a 4-bromo-5-fluorophenol moiety, weak aromatic π–π stacking with centroid–centroid separations around 3.68 Å has been observed crystallographically, confirming the presence of this interaction type. iucr.orgresearchgate.net These interactions, while weaker than hydrogen or halogen bonds, act cooperatively to stabilize the three-dimensional crystal lattice.
| π-Stacking Parameters (Typical for Substituted Aromatics) | |
| Interacting Moiety | Phenyl Ring |
| Common Geometries | Offset-Parallel, T-shaped |
| Typical Centroid-Centroid Distance | ~3.5 - 3.8 Å |
| Driving Force | van der Waals forces, electrostatic interactions |
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Ethyl 2 Fluorophenol
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
No research detailing the use of TD-DFT to investigate the excited state properties, such as electronic transition energies and oscillator strengths, of 4-Bromo-5-ethyl-2-fluorophenol could be located.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analyses or molecular dynamics simulations to understand the flexibility, preferred conformations, and dynamic behavior of this compound are not present in the available literature.
Studies modeling the influence of different solvents on the properties of this compound, for instance, using Polarizable Continuum Models (PCM), have not been published.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state and their interactions in biological systems are governed by a variety of non-covalent forces. For this compound, these interactions are primarily dictated by its functional groups: the hydroxyl (-OH), bromo (-Br), fluoro (-F), and ethyl (-CH2CH3) substituents on the aromatic ring.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. usu.edu In this compound, the bromine atom can participate in halogen bonding. The electronic distribution around the bromine atom is anisotropic, leading to a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. usu.edu This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen from neighboring molecules.
Computational studies on other brominated organic molecules have demonstrated the directional nature of these interactions, which are crucial in crystal engineering and molecular recognition. nih.govdntb.gov.ua Density functional theory (DFT) calculations are commonly employed to quantify the strength and geometry of halogen bonds. rsc.orgresearchgate.net For this compound, it is anticipated that the bromine atom could form halogen bonds with the hydroxyl group of an adjacent molecule, contributing to the stability of its crystal lattice. The strength of this interaction would be influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups on the aromatic ring. rsc.org
The hydroxyl group of this compound is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual capability allows for the formation of extensive hydrogen bonding networks, which are often the dominant intermolecular force in phenolic compounds. modgraph.co.uk Theoretical studies on substituted phenols have shown that the electronic nature of the substituents on the aromatic ring modulates the hydrogen bonding ability of the hydroxyl group. researchgate.netresearchgate.net
In the case of this compound, the hydroxyl proton can form a strong hydrogen bond with the oxygen atom of a neighboring molecule's hydroxyl group, leading to the formation of chains or cyclic motifs. Furthermore, the fluorine atom, being highly electronegative, could potentially act as a weak hydrogen bond acceptor. While intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom is possible, studies on 2-halophenols suggest this interaction is generally weak in 2-fluorophenol (B130384). acs.org The presence of both bromine and ethyl groups at other positions would further influence the electronic environment and, consequently, the strength of these hydrogen bonds.
| Interaction Type | Donors/Acceptors in this compound | Expected Significance |
|---|---|---|
| Halogen Bonding | Donor: Bromine (σ-hole); Acceptor: Oxygen (hydroxyl), Fluorine | Moderate |
| Hydrogen Bonding | Donor: Hydroxyl (-OH); Acceptor: Hydroxyl (-OH), Fluorine (-F) | Strong |
| π-Stacking | Aromatic Ring | Moderate |
The aromatic ring of this compound allows for π-stacking interactions, where the π-electron clouds of adjacent rings interact. These interactions can be parallel-displaced or T-shaped (C-H/π interactions). aip.org The presence of substituents on the ring influences the quadrupole moment of the aromatic system, thereby affecting the geometry and strength of these π-interactions. rsc.org Halogen atoms, in particular, can modulate π-stacking, and in some cases, halogen-π interactions may occur where the halogen atom interacts directly with the π-system of a neighboring ring. nih.govrsc.org
The Noncovalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is another valuable method for visualizing weak interactions in real space. jetir.orgjussieu.fr This technique generates 3D isosurfaces that color-code different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. researchgate.netresearchgate.net An NCI-RDG analysis of this compound would likely reveal distinct isosurfaces corresponding to hydrogen bonding around the hydroxyl group, halogen bonding near the bromine atom, and broader regions of van der Waals interactions associated with the aromatic ring and ethyl group.
| Computational Method | Information Provided | Anticipated Findings for this compound |
|---|---|---|
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. | Highlights the relative importance of hydrogen bonding, halogen bonding, and van der Waals contacts. |
| NCI-RDG Analysis | 3D visualization of the type and strength of non-covalent interactions. | Shows distinct regions of hydrogen bonding, halogen bonding, and van der Waals interactions. |
Ligand-Receptor Interaction Modeling Methodologies
Understanding how a molecule like this compound might interact with a biological target, such as a protein receptor, is a key aspect of computational drug design. upf.edu Molecular docking is a primary methodology used for this purpose. sphinxsai.com In a typical docking study, the 3D structure of the ligand (this compound) is placed into the binding site of a receptor, and various orientations and conformations are sampled to predict the most stable binding mode. Scoring functions are then used to estimate the binding affinity. nih.gov
Applications of 4 Bromo 5 Ethyl 2 Fluorophenol in Advanced Organic Synthesis
Utility as a Versatile Building Block in Complex Molecule Synthesis
The structural features of 4-Bromo-5-ethyl-2-fluorophenol make it a valuable building block for the synthesis of complex molecules. The presence of multiple distinct functional groups—a hydroxyl group, a bromine atom, a fluorine atom, and an ethyl group—on the aromatic ring allows for a range of selective chemical transformations. The hydroxyl group can act as a nucleophile or be converted into an ether or ester. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable trait in many applications.
While specific, publicly documented examples of complex natural product synthesis using this compound are not extensively available, its potential is inferred from the well-established reactivity of similarly substituted phenols. The strategic placement of the substituents allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.
Precursor in the Development of Pharmaceutical Intermediates
Although detailed research on the direct application of this compound as a precursor for specific commercial drugs is limited in the public domain, its structural motifs are present in various biologically active compounds. The general class of bromofluorophenols is utilized in the synthesis of compounds targeting a range of therapeutic areas. The ethyl group in this compound adds another layer of structural diversity that can be exploited in the design of new pharmaceutical entities.
Role in Agrochemical and Specialty Chemical Synthesis
The principles that make halogenated phenols valuable in pharmaceuticals also apply to the agrochemical sector. The presence of halogen atoms can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could potentially be leveraged to create novel agrochemicals with improved performance and environmental profiles.
In the realm of specialty chemicals, this compound can serve as a monomer or an intermediate in the synthesis of polymers, dyes, and other performance materials. The combination of the reactive sites on the molecule allows for its incorporation into a variety of chemical structures, leading to materials with tailored properties.
Strategies for Asymmetric Synthesis Involving Chiral Derivatives
The development of chiral derivatives from prochiral molecules is a significant area of organic synthesis, particularly for applications in medicine and biology where enantiomeric purity is crucial. While there is a lack of specific published research on the asymmetric synthesis involving chiral derivatives of this compound, general strategies for asymmetric catalysis could theoretically be applied.
For instance, the hydroxyl group could be used to direct catalytic asymmetric transformations on the aromatic ring or on substituents. Furthermore, if a prochiral center is introduced into a molecule derived from this compound, a variety of chiral catalysts could be employed to achieve enantioselective outcomes. The development of such strategies would be a valuable addition to the synthetic chemist's toolbox.
Design and Synthesis of Advanced Materials
The unique electronic and structural characteristics of this compound suggest its potential utility in the design and synthesis of advanced materials. The presence of the heavy bromine atom and the electronegative fluorine atom can influence properties such as liquid crystallinity, conductivity, and optical behavior.
Advanced Analytical Methodologies for 4 Bromo 5 Ethyl 2 Fluorophenol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of complex mixtures, and it is particularly well-suited for separating halogenated phenols from matrix interferences. Gas and liquid chromatography are the primary methods employed.
Gas chromatography is a powerful technique for volatile and semi-volatile compounds. While 4-Bromo-5-ethyl-2-fluorophenol can be analyzed directly, its polarity may lead to poor peak shape and retention time variability. Derivatization is often employed to improve its chromatographic behavior (see Section 7.2).
A key component of GC analysis is the detector. For halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly selective and sensitive. The ECD is particularly responsive to electrophilic functional groups, such as bromine and fluorine atoms. U.S. EPA Method 8041A, for instance, outlines the analysis of phenols using GC with detectors like Flame Ionization Detection (FID) or ECD. epa.govthermofisher.com For halogenated phenols, ECD provides significantly enhanced sensitivity compared to the more universal FID. epa.gov A micro-ECD (µECD) can offer even greater sensitivity for detecting trace amounts of halogenated metabolites. nih.gov
A hypothetical GC-ECD method for this compound could involve the following parameters:
| Parameter | Condition | Purpose |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness; 5% Phenyl Polysiloxane | Provides separation based on boiling point and polarity. |
| Injector | Splitless, 250°C | Ensures complete volatilization of the analyte onto the column. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Creates optimal temperature gradient for separating the analyte from other components. |
| Carrier Gas | Helium or Nitrogen, constant flow of 1.0 mL/min | Transports the analyte through the column. |
| Detector | Electron Capture Detector (ECD), 300°C | Provides high sensitivity and selectivity for the halogenated analyte. |
High-Performance Liquid Chromatography (HPLC) is an alternative and complementary technique to GC, especially for compounds that are less volatile or thermally sensitive. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenols. nih.gov
In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govmdpi.com The separation is based on the analyte's partitioning between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring structure absorbs UV light. nih.govscirp.org For higher selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net
A representative RP-HPLC method for this compound is outlined in the table below.
| Parameter | Condition | Purpose |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |
| Mobile Phase | Gradient elution: Acetonitrile and 0.1% Formic Acid in Water | The gradient allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |
| Detector | UV-Vis Diode Array Detector (DAD) at 286 nm | Allows for quantification based on UV absorbance and spectral confirmation. |
| Injection Vol. | 10 µL | A standard volume for introducing the sample into the system. |
Derivatization Strategies for Enhanced Detection and Quantification
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. nih.gov For phenols, this is primarily done to decrease polarity and increase volatility for GC analysis. nih.govphenomenex.com
Common derivatization strategies for phenols include:
Silylation: This is a widely used technique where the active hydrogen of the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are common. nih.govresearchgate.net The resulting TMS-ether is more volatile and less polar, leading to improved peak shape in GC. phenomenex.com
Acylation: This involves reacting the phenol (B47542) with an acylating agent. In situ acetylation has been shown to be an effective method for analyzing halogenated phenols in water samples. osti.gov
Pentafluorobenzylation: For highly sensitive detection using an ECD, derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent strategy. epa.gov The PFBBr reagent adds a polyfluorinated group to the phenol, significantly increasing the ECD response.
Esterification: For HPLC-UV analysis, derivatization can be used to add a chromophore to the molecule, enhancing its detectability. For example, reacting the phenol with 4-nitrobenzoyl chloride introduces a nitrobenzoyl group, which has strong UV absorbance. scirp.org
| Derivatization Reagent | Target Group | Resulting Derivative | Primary Analytical Technique | Advantage |
| BSTFA | Hydroxyl (-OH) | Trimethylsilyl Ether | GC-FID, GC-MS | Increases volatility, improves peak shape. nih.govphenomenex.com |
| PFBBr | Hydroxyl (-OH) | Pentafluorobenzyl Ether | GC-ECD | Greatly enhances sensitivity for ECD. epa.gov |
| Acetic Anhydride (B1165640) | Hydroxyl (-OH) | Acetate Ester | GC-FID, GC-MS | Reduces polarity and improves chromatography. osti.gov |
| 4-Nitrobenzoyl Chloride | Hydroxyl (-OH) | Nitrobenzoyl Ester | HPLC-UV | Adds a strong chromophore for enhanced UV detection. scirp.org |
Spectrophotometric Methods for Trace Analysis
While less specific than chromatographic methods, spectrophotometry can be a rapid and cost-effective technique for the quantitative analysis of phenols, particularly for screening purposes. These methods typically rely on a chemical reaction that produces a colored derivative, which can be measured using a UV-Visible spectrophotometer. purdue.edu
One classic approach is the Gibbs reaction, where phenols react with 2,6-dibromoquinone chlorimide to form a colored indophenol dye. purdue.eduacs.org The intensity of the color, measured at a specific wavelength (e.g., around 600-650 nm), is proportional to the concentration of the phenol. However, this technique is generally not capable of distinguishing between individual substituted phenols without a prior separation step. purdue.edu
Another method involves complex formation with metal ions, such as Fe³⁺, which can produce a colored complex with phenols that can be quantified spectrophotometrically. rsc.org Direct UV spectrophotometry is also possible but is often hampered by interference from other UV-absorbing compounds in the sample matrix. scilit.com
Method Validation and Quality Control in Analytical Procedures
Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. gavinpublishers.com For trace analysis of a compound like this compound, a comprehensive validation process is essential to ensure reliable and accurate results. rsc.orglabmanager.comresearchgate.net Key validation parameters, often following guidelines from organizations like the International Council for Harmonisation (ICH), are outlined below.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). gavinpublishers.com This provides an indication of its reliability during normal usage.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Percent recovery of a known amount of spiked analyte. | 90-110% recovery |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate measurements. | RSD ≤ 15% for trace analysis. gavinpublishers.com |
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.995 |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1 | - |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1 | - |
| Robustness | Consistency of results with varied parameters (e.g., pH ±0.2). | No significant impact on results. |
Future Research Directions and Emerging Trends for 4 Bromo 5 Ethyl 2 Fluorophenol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly substituted phenols is a topic of significant interest. oregonstate.edu Traditional methods for producing compounds like 4-Bromo-5-ethyl-2-fluorophenol often rely on multi-step processes that may involve harsh conditions or generate significant waste. nih.gov Future research will prioritize the development of greener, more efficient synthetic pathways.
A promising avenue is the adoption of modern hydroxylation techniques. For instance, the ipso-hydroxylation of arylboronic acids using green oxidants like aqueous hydrogen peroxide presents a mild and highly efficient alternative to classical methods. nih.govorganic-chemistry.org This approach avoids the use of toxic reagents and often requires minimal purification. nih.gov Researchers could develop a route to this compound that starts with a corresponding arylboronic acid, capitalizing on the low toxicity and high functional group tolerance of boronic acids. nih.gov
Below is a comparative table outlining a plausible traditional synthesis versus a potential sustainable alternative.
| Feature | Traditional Route (e.g., Electrophilic Bromination) | Future Sustainable Route (e.g., ipso-Hydroxylation) |
| Starting Material | 5-Ethyl-2-fluorophenol (B1592259) | Corresponding arylboronic acid |
| Key Reagents | Molecular Bromine (Br2), Solvent | Aqueous H2O2, Catalyst |
| Reaction Conditions | Potentially harsh, may require strong acids/bases | Mild, often room temperature organic-chemistry.org |
| Atom Economy | Moderate | High |
| Waste Profile | Halogenated waste, by-products | Primarily water |
| Scalability | Can be challenging | Demonstrated scalability nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The functional groups on this compound provide multiple handles for subsequent chemical modifications. The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can direct reactions to specific positions on the aromatic ring.
Future research will likely focus on the C–H functionalization of the phenol (B47542) ring, which offers an efficient way to increase molecular complexity without the need for pre-functionalized starting materials. nih.gov The phenolic hydroxyl group can direct ortho-C–H functionalization, providing a pathway to introduce new substituents adjacent to the hydroxyl group. oregonstate.edu Furthermore, the bromine atom can be readily transformed through palladium-catalyzed reactions like the Suzuki-Miyaura coupling (to form C-C bonds) or the Buchwald-Hartwig amination (to form C-N bonds). nih.gov This allows for the synthesis of a diverse library of derivatives from a single, common intermediate.
| Transformation Type | Reactive Site | Potential Reagents/Catalysts | Product Class |
| Suzuki-Miyaura Coupling | C-Br bond | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |
| Buchwald-Hartwig Amination | C-Br bond | Amine, Pd catalyst, Base | Aryl amines |
| Sonogashira Coupling | C-Br bond | Terminal alkyne, Pd/Cu catalysts | Aryl alkynes |
| ortho-C–H Functionalization | C-H bond ortho to -OH | Transition metal catalyst (e.g., Rh, Ru), Directing group | Further substituted phenols nih.gov |
Advanced Computational Design and Prediction of Derivatives with Tunable Properties
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. Methods like Density Functional Theory (DFT) can be used to predict the molecular and electronic properties of novel compounds before they are synthesized. researchgate.netacs.org This in-silico approach saves significant time and resources by prioritizing the most promising candidates for laboratory synthesis.
For this compound, computational studies could be employed to design derivatives with specific, tunable properties. For example, researchers could model the interaction of various derivatives with biological targets, such as enzymes like aldose reductase, where halogenated phenols have shown inhibitory activity. mdpi.com By systematically modifying the substituents and calculating properties like binding affinity or electronic potential, a focused library of high-potential compounds can be designed. Structure-activity relationship studies are crucial for optimizing the bioactivity of phenol derivatives. researchgate.net
| Computational Method | Property Predicted | Application Goal for this compound |
| Density Functional Theory (DFT) | Electronic structure, Reactivity, Spectroscopic properties | Predict reaction outcomes, understand electronic effects of substituents researchgate.net |
| Molecular Docking | Binding mode and affinity to a biological target | Design of potential enzyme inhibitors (e.g., for pharmaceuticals) mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Predict the potency of new derivatives based on existing data |
| Molecular Dynamics (MD) Simulation | Conformational stability, interaction with solvent | Understand behavior in biological environments or material matrices |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical production. organic-chemistry.orgdntb.gov.ua These technologies offer enhanced safety, precise control over reaction parameters, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.
The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry. A multi-step synthesis could be telescoped into a single continuous process, minimizing manual handling and isolation of intermediates. Automated synthesis platforms, which use pre-packed reagent cartridges and pre-programmed protocols, could be employed to rapidly generate a library of derivatives for screening purposes, accelerating the discovery process. chimia.ch
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Safety | Handling of large quantities of reagents; potential for thermal runaways. | Small reaction volumes, superior heat and mass transfer, inherently safer. |
| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer periods ("scaling out"). |
| Reproducibility | Can be variable due to localized concentration/temperature gradients. | Highly reproducible due to precise control over parameters. |
| Optimization Speed | Slow, requires running numerous individual experiments. | Rapid, allows for high-throughput screening of conditions. |
Design of Next-Generation Functional Materials Utilizing Phenol Derivatives
Phenolic compounds are fundamental building blocks for a vast array of functional materials, including polymers, resins, and active pharmaceutical ingredients (APIs). oregonstate.edursc.org The unique substitution pattern of this compound makes it a promising candidate for the development of next-generation materials.
The presence of a fluorine atom can enhance properties such as thermal stability, chemical resistance, and lipophilicity, which are desirable in both polymers and pharmaceuticals. The bromine atom serves as a versatile synthetic handle for either polymerization or for introducing other functional groups. Future research could explore the use of this compound as a monomer for specialty polymers with tailored properties. Additionally, its structure could serve as a core scaffold for the development of new liquid crystals, agrochemicals, or biologically active molecules. researchgate.net The rich reactivity and properties of aromatic compounds like this will undoubtedly lead to the development of high-value materials. rsc.org
| Material Class | Key Structural Feature Utilized | Desired Material Property |
| Specialty Polymers | Polymerizable group attached via C-Br or -OH | High thermal stability, chemical resistance, specific optical properties. |
| Active Pharmaceutical Ingredients (APIs) | Overall scaffold and halogen substituents | Enhanced binding affinity, improved metabolic stability, increased lipophilicity. researchgate.net |
| Agrochemicals | Fluorine and bromine atoms | Increased efficacy, controlled biodegradability. |
| Macrocyclic Arenes | Phenolic ring structure | Molecular recognition, selective adsorption, and separation capabilities. mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing ethyl and halogen substituents onto phenolic scaffolds, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves Friedel-Crafts alkylation or halogenation. For example, ethyl groups can be introduced via alkylation using ethyl halides under acidic conditions, while bromine/fluorine substituents may require directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS). Catalytic systems like AlCl₃ or FeCl₃ are common for EAS. Optimization should focus on temperature control (e.g., 0–5°C for bromine stability) and protecting group strategies (e.g., acetyl for hydroxyl groups) to prevent side reactions. Related compounds, such as 4-Bromo-2-fluorophenol, are synthesized via similar protocols .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of bromo-ethyl-fluorophenol derivatives?
- Methodological Answer :
- ¹H NMR : Ethyl groups show triplet (CH₂) and quartet (CH₃) signals near δ 1.2–1.5 ppm and δ 2.4–3.0 ppm, respectively. Bromine and fluorine substituents induce deshielding; coupling constants (e.g., ³J₆-F ≈ 8–12 Hz) help identify ortho/para positions.
- ¹⁹F NMR : Fluorine chemical shifts vary by substitution pattern (e.g., δ -110 to -130 ppm for aromatic F).
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) confirm functional groups. Compare with reference data for analogs like 2-Bromo-5-fluorophenol .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4-Bromo-5-ethyl-2-fluorophenol, and what challenges arise during refinement?
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution : Employ direct methods (SHELXT ) for phase estimation.
Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F). Challenges include:
- Disorder : Ethyl or bromine groups may require split positions.
- Twinned Data : Use SHELXL’s TWIN/BASF commands for correction.
- Example Table : Crystallographic parameters for a related compound (4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol ):
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.214, 9.831, 10.205 |
| α, β, γ (°) | 89.2, 85.7, 78.3 |
| R-factor | 0.045 |
Q. How do steric and electronic effects of bromo/ethyl/fluoro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Effects : Bulky ethyl groups hinder coupling at adjacent positions, favoring reactivity at less hindered sites.
- Electronic Effects : Bromine’s electronegativity activates para positions for nucleophilic attack, while fluorine’s inductive effect deactivates the ring. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials. Experimental validation: Compare yields for derivatives like 5-Bromo-2-(4-fluorophenyl)-1-benzofuran .
Q. What analytical approaches reconcile discrepancies between experimental and computational data (e.g., NMR chemical shifts, dipole moments)?
- Methodological Answer :
- NMR Discrepancies : Use ab initio methods (e.g., GIAO-DFT in ORCA) to calculate shifts. Solvent effects (PCM model) and relativistic corrections (for Br) improve accuracy.
- Dipole Moments : Compare experimental (dielectric measurements) and computed (B3LYP/6-311++G**) values. For example, fluorine’s electronegativity may amplify discrepancies due to solvation effects.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of bromo-fluoro phenolic compounds?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under inert atmosphere (N₂) to track decomposition onset. Compare with analogs like 4-Bromo-2-chlorophenylacetic acid, which decomposes at ~200°C .
- Contradiction Sources : Variability may arise from impurities (e.g., residual solvents) or measurement protocols (heating rate, sample mass). Replicate experiments with purified samples (HPLC ≥99%) and standardized conditions.
Synthetic and Mechanistic Considerations
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring oxidation) during functionalization of this compound?
- Methodological Answer :
- Dehalogenation : Use Pd-free catalysts (e.g., CuI for Ullmann coupling) to retain bromine.
- Oxidation : Add radical scavengers (BHT) or conduct reactions under argon. For hydroxyl protection, consider silyl ethers (TBDMS) instead of acetyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
